molecular formula C6H7NO B14888580 1-Ethynylcyclopropane-1-carboxamide

1-Ethynylcyclopropane-1-carboxamide

Cat. No.: B14888580
M. Wt: 109.13 g/mol
InChI Key: HHVDZYNMMRZZLQ-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropane-1-carboxamide is a cyclopropane derivative featuring an ethynyl (C≡CH) substituent and a carboxamide (-CONH2) group on the strained cyclopropane ring. The ethynyl group introduces significant electronic effects (e.g., sp-hybridization-induced electron withdrawal) and steric constraints, which may influence reactivity, stability, and biological interactions .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

1-ethynylcyclopropane-1-carboxamide

InChI

InChI=1S/C6H7NO/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H2,7,8)

InChI Key

HHVDZYNMMRZZLQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia under specific conditions. One method includes contacting cyclopropanecarboxylic acid with ammonia in a reactor at a temperature of 200 to 260°C and a pressure of 10 to 100 bar in the absence of both a catalyst and a solvent. This process results in the formation of cyclopropanecarboxamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Ethynylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-Ethynylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

Cyclopropane carboxamides vary based on substituents attached to the ring. Key comparisons include:

Compound Substituent Electronic Effects Key References
1-Ethynylcyclopropane-1-carboxamide Ethynyl (-C≡CH) Strong electron-withdrawing, linear geometry Inferred
1-Phenylcyclopropane-1-carboxamide Phenyl (Ar) Electron-rich (resonance), planar aromatic ring
N,N-Diethyl-1-aryl derivatives Diethylamide (-NEt2) Electron-donating, enhances solubility
1-Allylcyclopropanecarboxylic acid Allyl (-CH2CH=CH2) Moderately electron-donating, flexible chain

Analysis :

  • Ethynyl vs.
  • Carboxamide vs. Ester/Carboxylic Acid : The carboxamide group enables hydrogen bonding, improving target binding in bioactive contexts, unlike esters or carboxylic acids .

Analysis :

  • Ethynyl-substituted analogues may require specialized conditions (e.g., protection of the ethynyl group during cyclopropanation) due to its reactivity.
  • High yields (77–92%) for aryl derivatives suggest robustness of amide-forming reactions, which could extend to ethynyl analogues .

Analysis :

  • Ethynyl derivatives may exhibit higher melting points than aryl analogues due to stronger intermolecular interactions (e.g., dipole-dipole from C≡CH).
  • The carboxamide group’s hydrogen-bonding capacity could enhance target binding compared to ACC’s zwitterionic carboxylic acid .

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